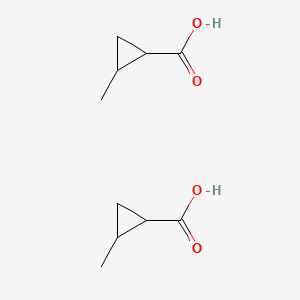

2-methylcyclopropane-1-carboxylic acid

Description

Contextualization of the Cyclopropane (B1198618) Moiety in Modern Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in numerous natural products and synthetic molecules of biological importance. researchgate.net Its inherent ring strain, a consequence of the deviation from the ideal sp³ bond angle of 109.5° to 60°, results in unique chemical reactivity. evitachem.com This strain energy makes cyclopropanes susceptible to ring-opening reactions, providing synthetic chemists with a versatile tool for molecular construction. Furthermore, the cyclopropyl (B3062369) group can act as a bioisostere for other functional groups, influencing a molecule's pharmacokinetic and pharmacodynamic properties.

Overview of Carboxylic Acid Functional Group Reactivity in Strained Ring Systems

The presence of a carboxylic acid functional group on a strained ring system, such as in 2-methylcyclopropane-1-carboxylic acid, introduces a site for a wide array of chemical transformations. The reactivity of the carboxylic acid is influenced by the electronic nature of the cyclopropane ring. The strained C-C bonds of the cyclopropane ring have a higher degree of p-character than typical alkanes, which can affect the acidity of the carboxylic acid proton and the reactivity of the carbonyl group. Standard carboxylic acid reactions, such as esterification, amidation, and reduction to the corresponding alcohol, are all viable transformations for cyclopropane carboxylic acids. wikipedia.org

Historical Development and Emerging Research Trends in Cyclopropane Carboxylic Acid Chemistry

The study of cyclopropane derivatives has a rich history, with early investigations focusing on understanding the unique bonding and reactivity of this strained ring. The development of stereoselective methods for the synthesis of substituted cyclopropanes has been a significant area of research, enabling the preparation of enantiomerically pure compounds for applications in medicinal chemistry and materials science. researchgate.net Current research trends are focused on the development of novel catalytic methods for the efficient synthesis of functionalized cyclopropanes and the exploration of their utility as building blocks in the synthesis of complex molecules. nih.gov There is also growing interest in the application of cyclopropane carboxylic acid derivatives as modulators of biological processes, such as the regulation of ethylene (B1197577) biosynthesis in plants. ffhdj.com

Academic Rationale and Significance of Research on this compound

The study of this compound is driven by its potential as a chiral building block in asymmetric synthesis. evitachem.com The presence of two stereocenters in the molecule allows for the generation of four possible stereoisomers, each of which can have distinct biological activities. The specific stereoisomer, (1S,2S)-2-methylcyclopropane-1-carboxylic acid, for example, is a valuable intermediate in the synthesis of pharmaceutically active compounds. evitachem.com Research into the synthesis and properties of this and other stereoisomers of this compound contributes to a deeper understanding of stereoselective transformations and the structure-activity relationships of chiral molecules.

Structure

2D Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C10H16O4 |

|---|---|

Poids moléculaire |

200.23 g/mol |

Nom IUPAC |

2-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/2C5H8O2/c2*1-3-2-4(3)5(6)7/h2*3-4H,2H2,1H3,(H,6,7) |

Clé InChI |

XHSPQJDGJAFEGM-UHFFFAOYSA-N |

SMILES canonique |

CC1CC1C(=O)O.CC1CC1C(=O)O |

Origine du produit |

United States |

Stereochemical Considerations of 2 Methylcyclopropane 1 Carboxylic Acid

Enantiomeric and Diastereomeric Forms: (1S,2S), (1R,2R), (1S,2R), (1R,2S)

2-Methylcyclopropane-1-carboxylic acid possesses two chiral centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. This gives rise to four possible stereoisomers, which can be categorized into two pairs of enantiomers and their corresponding diastereomers.

The four stereoisomers are:

(1S,2S)-2-methylcyclopropane-1-carboxylic acid and (1R,2R)-2-methylcyclopropane-1-carboxylic acid : These two isomers are non-superimposable mirror images of each other and are therefore a pair of enantiomers. They are also known as the cis isomers because the methyl and carboxyl groups are on the same side of the cyclopropane ring.

(1S,2R)-2-methylcyclopropane-1-carboxylic acid and (1R,2S)-2-methylcyclopropane-1-carboxylic acid : This pair also consists of non-superimposable mirror images, making them another pair of enantiomers. They are referred to as the trans isomers, with the methyl and carboxyl groups positioned on opposite sides of the ring.

The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Table 1: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (1S,2S) | CAS Number |

| (1S,2S) | - | 14590-52-4 |

| (1R,2R) | Enantiomer | 10487-86-2 |

| (1S,2R) | Diastereomer | 26510-98-5 |

| (1R,2S) | Diastereomer | 29667-48-9 |

Principles of Chirality and Stereoisomerism in Cyclopropane Derivatives

The chirality of this compound stems from the presence of two stereogenic carbon atoms within a rigid cyclic structure. The principles of chirality in cyclopropane derivatives are governed by the substitution pattern and the resulting symmetry elements of the molecule.

The rigid, planar nature of the three-membered cyclopropane ring restricts free rotation around the carbon-carbon bonds, which is a key factor in the existence of stable stereoisomers. britannica.com For a 1,2-disubstituted cyclopropane, such as the one , the substituents can be either on the same side of the ring plane (cis) or on opposite sides (trans). britannica.com

In the case of this compound, both the cis and trans isomers lack a plane of symmetry, rendering them chiral. The cis isomer exists as a pair of enantiomers, (1S,2S) and (1R,2R), and the trans isomer also exists as a pair of enantiomers, (1S,2R) and (1R,2S). The presence of two different substituents (a methyl group and a carboxylic acid group) at the two chiral centers is crucial for this outcome.

Influence of Stereochemistry on Molecular Conformation, Chemical Reactivity, and Biological Interactions

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound has a profound impact on its physical and chemical properties, as well as its interactions with other chiral molecules, particularly in biological systems.

Molecular Conformation:

The rigid cyclopropane ring significantly limits the conformational flexibility of the molecule. The primary conformational differences between the stereoisomers arise from the spatial orientation of the methyl and carboxyl substituents. In the cis isomers, these groups are in closer proximity, which can lead to steric strain and influence the preferred orientation of the carboxylic acid group. In contrast, the trans isomers have these groups positioned further apart, resulting in a different conformational energy landscape. These conformational variations can affect properties such as crystal packing, solubility, and spectroscopic characteristics.

Chemical Reactivity:

The stereochemistry of this compound can influence its chemical reactivity, particularly in reactions involving the carboxylic acid group or the cyclopropane ring itself. The accessibility of the carboxylic acid group to reagents can be affected by the steric hindrance imposed by the adjacent methyl group, which differs between the cis and trans isomers.

Furthermore, the strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. evitachem.com The stereochemical arrangement of the substituents can influence the stereoselectivity of these reactions, leading to different products depending on the starting isomer. For instance, the relative orientation of the methyl and carboxyl groups can direct the approach of a reagent and favor the formation of a specific stereoisomer in the product.

Biological Interactions:

In the context of biological systems, the different stereoisomers of this compound can exhibit markedly different activities. Biological macromolecules, such as enzymes and receptors, are themselves chiral and can therefore differentiate between enantiomers and diastereomers. nih.gov This stereoselectivity is a fundamental principle in pharmacology and biochemistry. biomedgrid.com

The precise spatial arrangement of the methyl and carboxyl groups in each isomer determines how it fits into the binding site of a biological target. nih.gov One enantiomer may bind with high affinity and elicit a biological response, while its mirror image may have a much lower affinity or even interact with a different target altogether. nih.gov Similarly, diastereomers, with their distinct shapes, will interact differently with chiral biological environments. The biological activity of cyclopropane-containing compounds has been noted in various contexts, including as enzyme inhibitors and signaling molecules. unl.ptresearchgate.net The specific stereochemistry is often a critical determinant of this activity. nih.gov

Table 2: Summary of Stereochemical Influence

| Property | Influence of Stereochemistry |

| Molecular Conformation | Affects steric interactions between substituents, influencing stability and physical properties. |

| Chemical Reactivity | Can alter the accessibility of functional groups and the stereochemical outcome of reactions. |

| Biological Interactions | Determines the fit into chiral binding sites of enzymes and receptors, leading to stereospecific biological activity. |

Synthetic Methodologies for 2 Methylcyclopropane 1 Carboxylic Acid and Its Stereoisomers

General Cyclopropanation Strategies

The formation of the three-membered cyclopropane (B1198618) ring is the cornerstone of synthesizing 2-methylcyclopropane-1-carboxylic acid. General strategies typically involve the conversion of alkenes into cyclopropanes through the addition of a one-carbon unit.

Cyclopropanation of Alkenes via Diazo Compounds or Carbenes

A prevalent method for constructing the cyclopropane ring involves the reaction of an alkene with a carbene or a carbenoid species. evitachem.com Diazo compounds, such as diazomethane (B1218177) or diazo esters, serve as common precursors to these highly reactive intermediates. evitachem.comwikipedia.orggoogle.com The process generally involves a 1,3-dipolar cycloaddition of the diazo compound to the alkene, forming a pyrazoline intermediate. wikipedia.org Subsequent thermal or photochemical decomposition of the pyrazoline expels nitrogen gas (N₂), yielding the desired cyclopropane ring. wikipedia.org

This approach is advantageous as it often proceeds with stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For example, a cis-alkene will yield a cis-substituted cyclopropane. wikipedia.org However, the use of highly reactive and potentially explosive diazo compounds requires careful handling. wikipedia.orgmasterorganicchemistry.com

Transition Metal Catalysis in Cyclopropane Formation

To moderate the reactivity of carbenes and enhance selectivity, transition metal catalysts are widely employed. evitachem.comunivasf.edu.br Metals such as rhodium, copper, and palladium are particularly effective in catalyzing the decomposition of diazo compounds to form metal carbenes or carbenoids. evitachem.comunivasf.edu.brnih.gov These intermediates are more stable and selective than free carbenes, leading to higher yields and better control over the reaction. researchgate.net

The choice of metal and the ligands attached to it can significantly influence the efficiency and stereoselectivity of the cyclopropanation. univasf.edu.br For instance, dirhodium(II) carboxylates are highly effective catalysts for these transformations. researchgate.net The catalytic cycle involves the formation of the metal carbene, which then transfers the carbene fragment to the alkene to form the cyclopropane ring and regenerate the catalyst. evitachem.com This catalytic approach is one of the most efficient and widely used strategies for constructing cyclopropane rings. univasf.edu.br

| Catalyst Type | Common Metals | Precursor | Key Feature |

| Metal Carbene/Carbenoid | Rh, Cu, Pd | Diazo compounds | Enhanced selectivity and control |

| Simmons-Smith Reagent | Zn-Cu | Diiodomethane | Forms a zinc carbenoid |

Multi-Step Synthetic Pathways Incorporating Cyclopropane Ring Formation

In many instances, the synthesis of this compound is accomplished through multi-step reaction sequences where the cyclopropane ring is formed as a key intermediate. evitachem.comsavemyexams.com One such approach involves starting with a precursor molecule that already contains some of the required structural features. For example, a synthetic route can begin with 3-methylglutaric acid. chemicalbook.com This pathway involves several transformations to first construct the cyclic system and then modify the functional groups to arrive at the target carboxylic acid. evitachem.comchemicalbook.com

Another multi-step strategy involves forming the cyclopropane ring first, followed by the sequential introduction of the methyl and carboxylic acid groups. evitachem.com This allows for greater flexibility in the synthesis and can facilitate the preparation of specific stereoisomers. For example, a generic cyclopropane dicarboxylate ester can be selectively hydrolyzed and then subjected to further chemical modifications to install the methyl group and yield the final product. tandfonline.comsci-hub.se These pathways often require careful planning of reaction steps to ensure compatibility of functional groups and to control stereochemistry. savemyexams.com

Enantioselective and Diastereoselective Synthesis Approaches

Given that this compound possesses two chiral centers, controlling the stereochemical outcome of the synthesis is of paramount importance, particularly for pharmaceutical applications where a single stereoisomer is often desired. evitachem.com

Utilization of Chiral Auxiliaries in Stereocontrolled Synthesis

One effective strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary can be attached to the alkene precursor. evitachem.com The steric and electronic properties of the auxiliary then guide the approach of the carbene, favoring the formation of one diastereomer over the other. nih.gov For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid precursor. wikipedia.org After the cyclopropanation step, the auxiliary can be cleaved to yield the enantiomerically enriched cyclopropane carboxylic acid. evitachem.comwikipedia.org This method can achieve high diastereomeric excess, though it requires additional steps for attaching and removing the auxiliary. evitachem.com

Asymmetric Catalysis for Enantiopure Product Formation

Asymmetric catalysis represents a more elegant and atom-economical approach to producing enantiopure compounds. sci-hub.sersc.org This method employs a chiral catalyst to create a chiral environment around the reactants, thereby favoring the formation of one enantiomer. evitachem.comd-nb.info

For the synthesis of stereoisomers of this compound, chiral transition metal catalysts are particularly effective. evitachem.com Chiral dirhodium or copper catalysts, featuring chiral ligands, are used to catalyze the cyclopropanation of alkenes with diazo compounds. evitachem.com These catalysts can induce high levels of enantioselectivity, often achieving enantiomeric excess (ee) values greater than 90%. evitachem.com The specific stereoisomer obtained—(1S,2S), (1R,2R), (1S,2R), or (1R,2S)—can be controlled by the choice of catalyst and the geometry of the starting alkene. Chemoenzymatic methods, which combine enzymatic reactions with traditional chemical synthesis, have also been successfully employed. For instance, enzymes like pig liver esterase (PLE) can selectively hydrolyze one ester group of a racemic diester precursor, leading to an enantiomerically pure monoacid that can be converted into the desired amino acid stereoisomer. tandfonline.comsci-hub.se

| Approach | Method | Key Principle | Outcome |

| Chiral Auxiliary | Temporary attachment of a chiral molecule | The auxiliary sterically directs the reaction to favor one stereoisomer. | High diastereoselectivity. evitachem.com |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., chiral Rh or Cu complexes) | The catalyst creates a chiral environment, favoring one enantiomeric pathway. | High enantiomeric excess (>90% ee). evitachem.com |

| Chemoenzymatic | Combination of enzymes and chemical reactions | Enzymes (e.g., esterases) perform stereoselective transformations. | Access to enantiomerically pure intermediates. sci-hub.se |

Chemoenzymatic and Enzymatic Resolution Methods

Chemoenzymatic and enzymatic resolution methods are powerful strategies for obtaining enantiomerically pure stereoisomers of this compound from racemic mixtures. These techniques leverage the high stereoselectivity of enzymes, typically lipases or esterases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the isomers.

A notable chemoenzymatic approach begins with the racemic dimethyl ester of 2-methylcyclopropane dicarboxylic acid. This substrate can be subjected to selective hydrolysis by different enzymes. For instance, pig liver esterase (PLE) demonstrates a preference for hydrolyzing the trans-ester function in the (2R)-configured molecule. Conversely, an esterase from a bacterial source (Gist Brocades) shows complementary selectivity, preferentially hydrolyzing the trans-ester in the (2S)-configuration. This enzymatic resolution step yields enantiomerically enriched mono-carboxylic acids, which can then be converted through classical chemical reactions to the target this compound stereoisomers.

Kinetic resolution using lipases is another widely employed method. In this approach, a racemic ester of this compound is treated with a lipase (B570770), such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozyme 435. The enzyme catalyzes the enantioselective hydrolysis of the ester. For example, the lipase might preferentially hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated chemically. The efficiency of this resolution is determined by the enzyme's enantioselectivity (E value). High E values are indicative of a more effective separation.

The selection of the enzyme is critical and depends on the specific substrate. Various lipases and esterases have been screened for the resolution of cyclopropane carboxylates, showing that enzymes from sources like Pseudomonas cepacia and Alcaligenes spp. can also exhibit excellent enantioselection.

| Enzyme | Substrate | Selective Reaction | Stereoisomer Obtained |

|---|---|---|---|

| Pig Liver Esterase (PLE) | Racemic dimethyl 2-methylcyclopropane-1,1-dicarboxylate | Hydrolysis | Precursor to (1R,2R) and (1S,2R) isomers |

| Bacterial Esterase (Gist Brocades) | Racemic dimethyl 2-methylcyclopropane-1,1-dicarboxylate | Hydrolysis | Precursor to (1S,2S) and (1R,2S) isomers |

| Candida antarctica Lipase B (CALB, e.g., Novozyme 435) | Racemic esters of this compound | Hydrolysis or Esterification | (S)- or (R)-acid and unreacted ester |

| Pseudomonas cepacia Lipase | Racemic esters of cyclopropanecarboxylic acids | Hydrolysis | Enantiomerically enriched acids |

Process Optimization for High-Purity Synthesis

Key parameters that require optimization include temperature, pH, substrate concentration, enzyme loading, and reaction time. For lipase-catalyzed resolutions, the optimal temperature is often a compromise between enzyme activity, stability, and selectivity. For instance, with Candida antarctica lipase, the preferred temperature range for achieving high optical purity is typically between 20°C and 45°C. Similarly, pH is a critical factor; for a synthesis involving pig liver esterase, maintaining the pH between 7.5 and 8.0 using a phosphate (B84403) buffer is crucial for optimal enzyme performance. The reaction progress can be monitored effectively using a pH-stat, which automatically titrates the acid produced during the hydrolysis, keeping the pH constant and providing real-time conversion data.

Substrate concentration also plays a significant role. While higher concentrations can increase throughput, they may also lead to substrate or product inhibition of the enzyme. For enzymatic resolutions of cyclopropane carboxylic acid esters, substrate concentrations in the range of 5% to 40% have been found to be effective, balancing process efficiency with potential inhibitory effects.

Downstream processing is equally important for achieving high purity. After the enzymatic reaction, the separation of the product (the carboxylic acid) from the unreacted ester is typically achieved by extraction. The acidic product can be extracted into an aqueous base, leaving the neutral ester in the organic phase. Subsequent acidification of the aqueous layer and extraction with an organic solvent isolates the enantiomerically pure carboxylic acid. For large-scale operations, purification techniques such as vacuum distillation or chromatography using macroporous resins can be employed to achieve the desired high purity. The reusability of the enzyme, particularly when using an immobilized biocatalyst like Novozyme 435, is another key aspect of process optimization, as it significantly impacts the cost-effectiveness of the synthesis.

Comparative Analysis of Synthetic Efficiencies and Stereoselectivities

The synthesis of specific stereoisomers of this compound can be approached through various methodologies, each with its own set of advantages and disadvantages regarding efficiency and stereoselectivity. A comparative analysis of these methods is essential for selecting the most suitable route for a given application.

Catalytic Asymmetric Cyclopropanation: This method involves the direct creation of the chiral cyclopropane ring from an alkene precursor using a chiral catalyst. Transition metal catalysts, particularly those based on dirhodium(II) or copper with chiral ligands, are commonly used. These methods can achieve excellent enantiomeric excess, often exceeding 90% ee. evitachem.com For example, the use of chiral dirhodium(II) carboxylate catalysts in the reaction of an alkene with a diazo ester can yield the corresponding cyclopropane with up to 92% ee and a trans:cis diastereomeric ratio of 8:1. evitachem.com The primary advantages of this approach are its directness and high stereoselectivity, which can be tuned by the choice of catalyst and ligand. However, the high cost of transition metal catalysts and the need to handle potentially unstable diazo compounds can be drawbacks.

The following table provides a comparative overview of these synthetic strategies.

| Method | Typical Stereoselectivity (ee) | Diastereoselectivity | Maximum Theoretical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic Asymmetric Cyclopropanation | Up to 98% | Tunable (e.g., 8:1 to 10:1 trans:cis) | 100% | Direct, high stereocontrol | Expensive catalysts, use of diazo compounds |

| Enzymatic Kinetic Resolution | Often >99% | Not applicable (separates existing enantiomers) | 50% (without racemization/recycling) | Very high ee, mild conditions, "green" approach | Lower theoretical yield, requires separation of products |

Chemical Reactivity and Mechanistic Studies of 2 Methylcyclopropane 1 Carboxylic Acid

Reactivity Profile of the Strained Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant angle and torsional strain, often referred to as Baeyer strain, which makes its C-C bonds considerably weaker and more reactive than those in acyclic alkanes. mdpi.com This inherent strain is the primary driver for the ring's susceptibility to various chemical transformations. ketonepharma.com

A hallmark of the cyclopropane ring's reactivity is its propensity to undergo ring-opening reactions under various conditions. evitachem.com The high degree of p-character in the C-C bonds allows the ring to react with both electrophiles and nucleophiles, leading to cleavage of the three-membered system. The mechanism of these reactions and the nature of the intermediates formed are highly dependent on the reagents and reaction conditions.

Electrophilic attack is a common method for initiating ring cleavage. For instance, studies on substituted cyclopropanes have shown that reactions with electrophiles can proceed regio- and stereoselectively, suggesting the formation of well-stabilized dipolar intermediates. rsc.org In thermal reactions, ring-opening may proceed through radical pathways. Research on the decarboxylation of related cyclopropane carboxylic acids suggests that the initial step can be a homolytic cleavage of a C-C bond to form a diradical intermediate, which is stabilized by the adjacent carbonyl group. arkat-usa.org These reactive intermediates, whether ionic or radical, are short-lived, high-energy species that quickly convert into more stable, open-chain products. evitachem.comlumenlearning.com

The reactivity of the cyclopropane ring is fundamentally induced by its geometric constraints. The internal bond angles of approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, result in poor orbital overlap and substantial ring strain, estimated to be around 110–115 kJ mol⁻¹. mdpi.com This stored potential energy provides a thermodynamic driving force for reactions that lead to the opening of the ring, thereby relieving the strain.

The presence of substituent groups, such as the methyl and carboxylic acid groups in 2-methylcyclopropane-1-carboxylic acid, can significantly influence the polarization and reactivity of the ring's C-C bonds. mdpi.com The carboxylic acid, an electron-withdrawing group, can activate the cyclopropane ring, making it more susceptible to nucleophilic attack or facilitating cleavage under specific conditions. This "push-pull" electronic effect enhances the polarization of the C-C bonds, lowering the energy barrier for ring rupture under milder conditions than those required for unsubstituted cyclopropane. mdpi.com

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that participates in a wide range of characteristic reactions, largely independent of the cyclopropane ring. jackwestin.com These transformations include esterification, decarboxylation, and reduction.

This compound can be converted to its corresponding esters through standard esterification protocols. This can be achieved by direct reaction with an alcohol in the presence of an acid catalyst or through transesterification of an existing ester. google.com For example, cyclopropane carboxylic acids can be reacted with an alcohol like 1,2,3,6-tetrahydrobenzyl alcohol using p-toluenesulfonic acid as a catalyst to azeotropically remove the water formed. google.com Alternatively, transesterification can be accomplished by heating an ester, such as 2-methylcyclopropane carboxylic acid ethyl ester, with an alcohol in the presence of a base catalyst like sodium ethylate. google.com

| Reaction Type | Carboxylic Acid/Ester Derivative | Alcohol | Catalyst/Reagent | Product |

|---|---|---|---|---|

| Direct Esterification | Cyclopropane carboxylic acid | 1,2,3,6-Tetrahydrobenzyl alcohol | p-Toluenesulfonic acid | Tetrahydrobenzyl cyclopropane carboxylate |

| Transesterification | 2-Methylcyclopropane carboxylic acid ethyl ester | 1,2,3,6-Tetrahydrobenzyl alcohol | Sodium ethylate | 1,2,3,6-Tetrahydrobenzyl 2-methylcyclopropane carboxylate |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires high temperatures or the presence of specific structural features, such as a β-carbonyl group. jackwestin.commasterorganicchemistry.com For simple carboxylic acids, this transformation is often difficult. jackwestin.com However, in the case of certain cyclopropane carboxylic acids, the reaction can proceed under thermal conditions via a mechanism that involves the strained ring. It has been demonstrated that for some α-(carbonyl)cyclopropane carboxylic acids, thermal decarboxylation does not occur directly but is preceded by the opening of the cyclopropane ring. arkat-usa.org This initial ring-opening is facilitated by the adjacent carbonyl systems and leads to a diradical intermediate, which then rearranges before the final loss of CO₂ occurs. arkat-usa.org This pathway highlights how the reactivity of the strained ring can be mechanistically coupled to the transformation of the carboxylic acid group.

The carboxylic acid moiety of this compound can undergo reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for converting the carboxylic acid into the corresponding primary alcohol, (2-methylcyclopropyl)methanol. evitachem.comjackwestin.com This reaction is a fundamental transformation in organic synthesis, providing access to the alcohol derivative while preserving the cyclopropane ring structure.

Conversely, the oxidation of this compound is less straightforward, as the carboxylic acid group represents a high oxidation state for the carbon atom. However, the reverse reaction, the oxidation of the primary alcohol (2-methylcyclopropyl)methanol, can be readily accomplished using common oxidizing agents to yield the parent carboxylic acid. stackexchange.com For example, chromic acid, often generated in situ from a dichromate salt and sulfuric acid, is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. stackexchange.com

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | (2-Methylcyclopropyl)methanol |

| Oxidation | (2-Methylcyclopropyl)methanol | Chromic acid (e.g., K₂Cr₂O₇ / H₂SO₄) | This compound |

Reactivity of the Methyl Substituent and Derivative Functionalization

The chemical reactivity of this compound is characterized by the interplay between its three main structural components: the strained cyclopropane ring, the carboxylic acid group, and the methyl substituent. The methyl group, while generally less reactive than the carboxylic acid or the strained ring, can participate in certain reactions, and the molecule as a whole can be functionalized to create a diverse range of derivatives. evitachem.com

Isomerization Reactions

The presence of two substituents on the cyclopropane ring of this compound gives rise to geometric isomers (cis and trans). These isomers can interconvert under specific conditions, particularly in the gas phase at elevated temperatures. This cis-trans isomerization is a key feature of the thermal behavior of substituted cyclopropanes. Studies on related molecules, such as 1,2-dideuterio-3-methylcyclopropane, have provided insight into the unimolecular geometric and structural isomerization processes that these compounds undergo. acs.org The investigation of these gas-phase isomerizations is crucial for understanding the fundamental reaction dynamics and stability of the cyclopropane ring system. scilit.com

When subjected to high temperatures in the gas phase, this compound and its derivatives undergo unimolecular isomerization reactions, leading to the formation of various acyclic products. Research on the thermal decomposition of cis-2-methylcyclopropane carboxylic acid between 692–753 K has shown that the reaction is a homogeneous, unimolecular process. researchgate.net Similarly, the thermal decomposition of its ester, methylcyclopropanecarboxylate, in the temperature range of 682-793 K, results in several isomeric products that account for approximately 95% of the decomposition. researchgate.net

The predominant products formed from the thermal isomerization of methylcyclopropanecarboxylate are:

Methyl-3-butenoate

Methyl-2-butenoate (cis and trans)

Methyl-2-propenoate researchgate.net

These transformations are explained by a proposed biradical mechanism. researchgate.net This mechanism involves the initial cleavage of a carbon-carbon bond in the strained cyclopropane ring to form a diradical intermediate. This flexible intermediate can then undergo various rearrangements, including hydrogen shifts and bond rotations, before closing to form the original reactant or cleaving further to yield the observed isomeric, straight-chain products. The observed Arrhenius parameters for these reactions are consistent with those reported for other substituted cyclopropanes and support the biradical pathway. researchgate.net

Investigation of Reaction Mechanisms through Advanced Kinetic and Spectroscopic Analyses

The following table summarizes the high-pressure Arrhenius parameters for the thermal isomerization of methylcyclopropanecarboxylate, a closely related derivative. These values were determined through kinetic analysis of the homogeneous, first-order, non-radical processes. researchgate.net

| Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Eₐ) (kJ mol⁻¹) |

| Total Decomposition | 1013.7 ± 1.2 | 236.9 ± 16.8 |

| Formation of Methyl-3-butenoate | 1013.3 ± 1.6 | 243.6 ± 22.5 |

| Formation of Methyl-2-butenoate (cis+trans) | 1013.3 ± 1.4 | 233.8 ± 18.6 |

| Formation of Methyl-2-propenoate | 1013.9 ± 0.8 | 251.3 ± 10.7 |

These kinetic data, often obtained using techniques like gas chromatography to separate and quantify the reaction products, provide strong evidence for the proposed biradical mechanisms. researchgate.netresearchgate.net The presence of the CH₃OC=O group was found to lower the activation energy for structural isomerization by about 35 kJ/mol compared to the parent cyclopropane molecule, thereby increasing the reaction rate. researchgate.net Such detailed kinetic and spectroscopic analyses are fundamental to confirming reaction pathways and understanding the influence of substituents on the reactivity of the cyclopropane ring. scilit.com

Computational and Theoretical Chemistry of 2 Methylcyclopropane 1 Carboxylic Acid

Quantum Chemical Calculations of Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of 2-methylcyclopropane-1-carboxylic acid. The presence of the methyl and carboxylic acid groups on the cyclopropane (B1198618) ring gives rise to several possible stereoisomers and conformers.

Molecular Structure and Isomerism: The molecule possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the optimized geometries of these isomers. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined to high precision. For instance, calculations would focus on the C-C bond lengths within the strained ring and the orientation of the substituents.

Conformational Analysis: Beyond the fixed stereoisomerism, the rotation around the C1-C(OOH) single bond leads to different conformers. The carboxyl group itself can adopt distinct planar geometries, primarily the syn and anti conformations, where the O=C–O–H dihedral angle is approximately 0° and 180°, respectively. nih.gov While the syn conformer is often more stable in the gas phase due to a potential intramolecular hydrogen bond, the relative stability in solution can be influenced by solvent interactions. nih.gov

A typical computational workflow for conformational analysis involves:

A preliminary conformational search using molecular mechanics (MM) force fields (e.g., MMFF94) to identify low-energy structures. uantwerpen.be

Optimization of these initial geometries using a higher level of theory, such as DFT with a suitable functional (e.g., M06-2X or B3LYP) and basis set (e.g., 6-311++G(2d,p)). uantwerpen.bemit.edu

Calculation of vibrational frequencies to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies). mdpi.com

Determination of the relative energies of the conformers, often corrected for zero-point vibrational energy (ZPVE), to predict their population distribution at a given temperature using Boltzmann statistics. uantwerpen.be

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| Syn-1 | ~5° | 0.00 | 75.3 |

| Syn-2 | ~25° | 0.85 | 18.1 |

| Anti-1 | ~175° | 2.10 | 3.4 |

| Anti-2 | ~150° | 2.50 | 2.1 |

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. rsc.orgmdpi.com The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, a key feature of its reactivity.

Theoretical studies can map the potential energy surface for various transformations. For instance, the decarboxylative rearrangement of related cyclopropane carboxylic acids to form dihydrofurans has been investigated computationally. researchgate.net Such studies involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This allows chemists to predict the feasibility of a reaction pathway and understand the factors controlling its selectivity.

Key areas of computational investigation include:

Ring-Opening Reactions: Modeling the cleavage of a C-C bond in the cyclopropane ring, which can be initiated by heat, light, or chemical reagents. Calculations can predict whether the ring opening is conrotatory or disrotatory, a key concept in pericyclic reactions.

Reactions of the Carboxylic Acid Group: Simulating standard transformations like esterification, amidation, or reduction of the carboxyl group. Computational analysis can help in understanding the electronic effects of the cyclopropane ring on the reactivity of the carboxyl function.

Acidity (pKa) Prediction: The acidity of the carboxylic proton can be predicted using thermodynamic cycles (e.g., the direct method or proton exchange method) in combination with continuum solvation models. These predictions are valuable for understanding the molecule's behavior in different chemical environments.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1 | Protonation of Carbonyl Oxygen | 5.2 |

| Step 2 | Ring-Opening Transition State | 22.5 |

| Step 3 | Intramolecular Cyclization | 12.8 |

Spectroscopic Simulations and Analysis (e.g., Electron-Vibration-Vibration Two-Dimensional Infrared (EVV 2DIR) Spectroscopy)

Computational methods are crucial for interpreting experimental spectra and can even predict spectral features before a molecule is synthesized. For this compound, simulations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly informative.

Infrared (IR) Spectroscopy Simulation: DFT calculations are widely used to predict vibrational frequencies. researchgate.net After geometry optimization, the harmonic vibrational frequencies and their corresponding IR intensities are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net Key predicted vibrations for this molecule would include the broad O-H stretch of the hydrogen-bonded dimer (2500-3300 cm⁻¹), the C=O stretch (around 1710 cm⁻¹ for the dimer), and vibrations associated with the cyclopropane ring. libretexts.org

Advanced Spectroscopic Techniques: Two-dimensional infrared (2D-IR) spectroscopy provides much greater detail on molecular structure and dynamics than linear IR. acs.org Simulations are essential for interpreting these complex spectra. For carboxylic acids, 2D-IR can reveal couplings between the C=O and O-H stretching vibrations, providing direct insight into the molecule's conformation (syn vs. anti) in solution. acs.orgnih.gov Simulating the 2D-IR spectrum involves advanced techniques, often combining DFT calculations of vibrational properties with molecular dynamics (MD) simulations to account for environmental fluctuations and dynamics. nih.govuci.edu

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch (dimer) | 3150 (broad) | 3010 (broad) | ~3000 (broad) |

| C-H stretch (ring) | 3105 | 2981 | 2990 |

| C=O stretch (dimer) | 1785 | 1714 | 1710 |

| Ring deformation | 1065 | 1022 | 1020 |

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

In the context of drug discovery, this compound can serve as a building block or fragment for designing enzyme inhibitors. The cyclopropane moiety is a known bioisostere for other chemical groups and can provide rigidity and novel structural vectors. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein. researchgate.netjaper.in

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand containing the this compound scaffold.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the active site of the protein. The program systematically explores different positions, orientations, and conformations of the ligand, scoring each "pose" based on a function that estimates the binding affinity. japer.in

Analysis of Results: The top-scoring poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor and is often crucial for binding.

Studies on cyclopropane-based inhibitors of viral proteases have shown that the cyclopropane ring can make favorable hydrophobic contacts within the enzyme's active site. nih.gov Docking simulations can guide the design of more potent inhibitors by suggesting modifications to the parent structure that enhance these interactions. The predicted binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG_bind), helps prioritize compounds for synthesis and experimental testing. mdpi.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Derivative 1 | -8.5 | Arg120, Tyr355 | H-bond with carboxylate |

| Derivative 1 | -8.5 | Val349, Phe518 | Hydrophobic contact with cyclopropane |

| Derivative 2 | -7.2 | Arg120 | H-bond with carboxylate |

In Silico Modeling for Structure-Property Relationship Studies

In silico modeling encompasses a range of computational methods used to predict the properties of molecules solely from their structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structure with biological activity or physicochemical properties, respectively. researchgate.net

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Compilation: Assembling a set of molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area) descriptors. mdpi.comnih.gov

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts. Additionally, in silico models are routinely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for developing safe and effective drugs. nih.gov

| QSAR Model: log(1/IC₅₀) = 0.5 * (LogP) - 0.02 * (PSA) + 1.2 * (HBD_Count) + 2.1 | |||

|---|---|---|---|

| Descriptor | Description | Coefficient | Interpretation |

| LogP | Octanol-water partition coefficient | +0.5 | Higher lipophilicity increases activity. |

| PSA | Polar Surface Area | -0.02 | Higher polarity slightly decreases activity. |

| HBD_Count | Number of Hydrogen Bond Donors | +1.2 | Hydrogen bond donors are critical for activity. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Applications of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-methylcyclopropane-1-carboxylic acid. While basic one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques are indispensable for unambiguously determining the stereochemistry of the cis and trans isomers.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), are particularly powerful. In a NOESY experiment, the spatial proximity of protons can be determined. For the cis isomer of this compound, a NOE would be expected between the proton on C1 and the protons of the methyl group on C2, as they are on the same face of the cyclopropane (B1198618) ring. Conversely, for the trans isomer, such a correlation would be absent or significantly weaker.

The COSY experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. This can help in assigning the protons on the cyclopropane ring. Furthermore, the magnitude of the coupling constants (³J) between the cyclopropyl (B3062369) protons can also provide stereochemical information. Generally, the cis coupling constant is larger than the trans coupling constant in cyclopropane systems.

Chiral derivatizing agents (CDAs) can be employed to distinguish between the enantiomers of this compound. nih.gov By reacting the carboxylic acid with a chiral alcohol or amine to form a diastereomeric ester or amide, the resulting diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess. nih.gov Similarly, chiral solvating agents (CSAs) can be used to create a chiral environment around the enantiomers, inducing chemical shift differences in the NMR spectrum. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Isomers Note: Data is illustrative and can vary based on solvent and experimental conditions.

| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) |

| COOH | 10.0 - 12.0 | 10.0 - 12.0 |

| CH (C1) | 1.4 - 1.6 | 1.2 - 1.4 |

| CH (C2) | 1.1 - 1.3 | 1.0 - 1.2 |

| CH₂ | 0.7 - 1.0 | 0.6 - 0.9 |

| CH₃ | 1.1 - 1.3 | 1.0 - 1.2 |

Mass Spectrometry for Mechanistic Pathway Analysis and Derivative Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for probing its fragmentation pathways. When subjected to electron ionization (EI), the molecule undergoes characteristic fragmentation that can provide structural information.

The molecular ion peak (M⁺) will be observed at m/z 100, corresponding to the molecular weight of C₅H₈O₂. nih.gov A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment at m/z 55. libretexts.org Another prominent fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 82, particularly in chemical ionization (CI) mass spectrometry.

The cyclopropane ring itself can undergo ring-opening upon ionization, leading to a variety of fragment ions. The presence of the methyl group will influence the fragmentation pattern, potentially leading to the loss of a methyl radical (CH₃•) to give a fragment at m/z 85, or the loss of ethylene (B1197577) (C₂H₄) through rearrangement.

For derivative characterization, such as methyl esters or amides of this compound, mass spectrometry can confirm the success of the derivatization reaction by the observation of the expected molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of these derivatives, providing more detailed structural information. lew.ro

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 100 | [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 82 | [M - H₂O]⁺ |

| 55 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Advanced Infrared and Raman Spectroscopy for Conformational and Isomeric Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational isomers of this compound. The carboxylic acid group exhibits several characteristic vibrations. The O-H stretch of the carboxylic acid dimer is typically a very broad band in the region of 2500-3300 cm⁻¹ in the IR spectrum. libretexts.org The C=O stretching vibration appears as a strong band around 1700-1725 cm⁻¹. libretexts.org

Conformational isomers arise from the rotation around the C-C single bond connecting the cyclopropane ring and the carboxyl group. These different conformers may have slightly different vibrational frequencies, which could be observed in the spectra, particularly at low temperatures in an inert matrix. uc.pt

The cis and trans isomers of this compound are expected to have distinct vibrational spectra. The symmetry of the molecules will influence which vibrational modes are IR and/or Raman active. For instance, in the trans isomer, which may possess a higher degree of symmetry, certain vibrations may be silent in the IR spectrum but active in the Raman spectrum, and vice versa. These differences can be exploited to distinguish between the two isomers.

Computational methods are often used in conjunction with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions and to predict the spectra of different conformers and isomers. mdpi.com

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (dimer) | Stretching | 2500-3300 (broad) |

| C-H (cyclopropane) | Stretching | 3000-3100 |

| C=O | Stretching | 1700-1725 |

| C-O | Stretching | 1210-1320 |

| O-H | Bending | 920-950 |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers, and it is essential for assessing the enantiomeric purity of this compound. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach. researchgate.net

The choice of the CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including carboxylic acids. vt.edu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times.

Gas chromatography (GC) with a chiral stationary phase can also be used, often after derivatization of the carboxylic acid to a more volatile ester or amide. researchgate.net Cyclodextrin-based CSPs are frequently employed in chiral GC. researchgate.net

The development of a chiral separation method involves optimizing various parameters, such as the mobile phase composition, column temperature, and flow rate, to achieve baseline separation of the enantiomers. Once a method is established, it can be used to determine the enantiomeric excess (ee) or enantiomeric ratio of a sample of this compound.

Table 4: Common Chiral Stationary Phases for Carboxylic Acid Separation

| Stationary Phase Type | Common Trade Names | Separation Principle |

| Polysaccharide-based | Chiralcel®, Chiralpak® | Formation of diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion |

| Cyclodextrin-based | Cyclobond®, Chirasil-Dex® | Inclusion complexation |

| Pirkle-type | Whelk-O®, α-Burke 2 | π-π interactions, hydrogen bonding, and steric interactions |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. While obtaining suitable single crystals of this compound itself may be challenging, its derivatives, such as salts or amides formed with a chiral amine or alcohol of known absolute configuration, can often be crystallized more readily.

The resulting crystal structure of the diastereomeric derivative allows for the unambiguous determination of the relative and absolute stereochemistry of the this compound moiety. The heavy atom method or anomalous dispersion can be used to determine the absolute configuration.

Structure Activity Relationship Sar and Biological Interaction Research

Investigation of Cyclopropane (B1198618) Carboxylic Acids as Enzyme Modulators

Cyclopropane-containing molecules are widely utilized in drug design due to their unique structural and electronic properties, which can enhance bioactivity and metabolic stability. nbinno.commdpi.com The rigid nature of the cyclopropane ring allows for precise control over the spatial arrangement of functional groups, which can lead to higher potency and selectivity when interacting with biological targets like enzymes. nbinno.com

In the biosynthesis of ethylene (B1197577), a key plant hormone, 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor. frontiersin.org The final step in ethylene production is the oxidation of ACC by the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO). frontiersin.orgnih.gov This enzyme is a critical control point in the pathway, and its inhibition can have significant effects on plant growth and development. frontiersin.orgbiorxiv.org

Structural analogs of ACC, such as α-aminoisobutyric acid (AIB), can act as competitive inhibitors of ACO. nih.gov These inhibitors bind to the active site of the enzyme, preventing the conversion of ACC to ethylene. The study of such inhibitors provides valuable insights into the structure-activity relationships governing substrate recognition and catalysis by ACO.

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system. drugbank.commdpi.com Its metabolic breakdown is catalyzed by the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). mdpi.com Conformationally restricted analogs of GABA, such as cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids, have been synthesized and studied for their interaction with GABA-related mechanisms. nih.govnih.gov

Studies have shown that the trans isomer of 2-(aminomethyl)cyclopropanecarboxylic acid is a more potent interactor with GABA receptors than the cis isomer, suggesting that an extended conformation of GABA is preferred by these receptors. nih.gov Furthermore, some conformationally restricted vigabatrin (B1682217) analogues, which also contain a cyclopropane-like rigid structure, have been shown to be competitive reversible inhibitors of GABA-AT. researchgate.net

Ligand-Target Binding Studies and Mechanistic Insights (In Vitro)

The unique three-dimensional structure of cyclopropane-containing compounds plays a crucial role in their binding to biological targets. nbinno.com In vitro studies are essential for elucidating the specific interactions between these ligands and their target proteins. For instance, a class of 2-substituted-cyclopropane-1-carboxylic acids has been developed as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in microorganisms. researchgate.net Molecular modeling studies suggest that these inhibitors block the enzyme's active site. researchgate.net

The strained cyclopropane ring can also participate in ring-opening reactions, creating reactive intermediates that can interact with biological molecules. evitachem.com Additionally, the carboxylic acid group can form hydrogen bonds and engage in electrostatic interactions, which significantly influences the compound's binding affinity and reactivity. evitachem.com

Exploration of Molecular Mechanisms of Biological Activity (e.g., Modulation of Metabolic Pathways)

The introduction of a cyclopropane ring into a molecule can significantly alter its metabolic stability. nbinno.com This is because the cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation, compared to more flexible aliphatic chains. nbinno.com This enhanced stability can lead to a longer biological half-life.

Cyclopropane-containing compounds can modulate metabolic pathways in various ways. For example, by inhibiting enzymes like OASS, they can disrupt essential biosynthetic pathways in bacteria. researchgate.netnih.gov In cancer cells, metabolic reprogramming is a key hallmark, and targeting specific metabolic enzymes and pathways offers a promising therapeutic strategy. mdpi.com The study of how compounds like 2-methylcyclopropane-1-carboxylic acid and its derivatives interact with and modulate these pathways is an active area of research. nih.govmdpi.com

Design Principles for Cyclopropane-Containing Bioactive Molecules

The incorporation of a cyclopropane ring is a powerful strategy in medicinal chemistry for designing molecules with improved biological activity and pharmacokinetic properties. nbinno.comnih.gov The rigid nature of the cyclopropane ring provides conformational constraint, which can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a specific target. nbinno.comnih.gov

Cyclopropane-containing α- and β-amino acid derivatives are valuable building blocks for creating conformationally restricted peptidomimetics. nih.gov Incorporating these unnatural amino acids into peptides can drastically alter the peptide's secondary structure and flexibility, as well as enhance its metabolic stability. nih.gov This approach is used to design peptide-based drugs with improved properties. The stereochemistry of the cyclopropane ring allows for precise control over the orientation of side chains, a unique feature of these peptidomimetics. nih.gov

Comparative Analysis of Isomer-Specific Biological Interactions

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For this compound, which possesses two chiral centers, four distinct stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The biological interactions of these isomers can vary significantly due to the specific three-dimensional conformations they adopt, which in turn dictates how they fit into the binding sites of enzymes and receptors. While comprehensive comparative studies detailing the specific biological interactions of all four stereoisomers of this compound are not extensively documented in publicly available research, the principles of stereoselectivity in pharmacology and findings for structurally related compounds provide a strong basis for understanding the importance of isomerism in the biological activity of this molecule.

The differential interaction of stereoisomers with biological targets is a well-established phenomenon. Biological systems, being chiral themselves, often exhibit a high degree of stereospecificity. This means that one stereoisomer of a compound may elicit a potent biological response, while another may be significantly less active or even inactive. In some cases, different isomers can have qualitatively different effects, with one acting as an agonist and another as an antagonist at the same receptor.

Research on various cyclopropane-containing carboxylic acids has consistently demonstrated the profound impact of stereochemistry on their biological profiles. These compounds are known to act as enzyme inhibitors, receptor agonists or antagonists, and as valuable chiral building blocks in the synthesis of pharmaceuticals. evitachem.com The rigid cyclopropane ring constrains the molecule into a specific conformation, and the relative orientation of the methyl and carboxylic acid groups determines the precise presentation of these functional groups to a biological target.

For instance, the (1S,2S)-isomer of this compound has been noted for its application as a flavoring agent, suggesting a specific interaction with taste receptors. biosynth.com This specificity implies that the other isomers likely have different sensory properties.

The biological activity of cyclopropane derivatives is often attributed to their ability to mimic or antagonize the action of natural substrates or signaling molecules. The unique structural and electronic properties of the cyclopropane ring, combined with the specific stereochemical arrangement of its substituents, are key to these interactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methyl group can engage in hydrophobic interactions within a binding pocket. The precise positioning of these groups, as dictated by the isomer's configuration, is crucial for optimal binding and subsequent biological effect.

While a direct comparative data table for the biological interactions of all stereoisomers of this compound is not available in the reviewed literature, the following table illustrates a hypothetical comparison based on the principles of stereoselectivity and data from analogous compounds. This table is intended to be illustrative of the expected differences in biological activity among the isomers.

| Isomer Configuration | Potential Biological Interaction | Expected Relative Potency |

| (1R,2R) | Enzyme Inhibition | +++ |

| (1S,2S) | Receptor Agonism | ++++ |

| (1R,2S) | Weak Receptor Antagonism | + |

| (1S,2R) | Inactive/Very Low Activity | - |

This table is a hypothetical representation and is not based on experimentally verified data for this compound. It serves to illustrate the concept of isomer-specific biological interactions.

Applications in Advanced Chemical Synthesis and Materials Research

Role as Chiral Building Blocks in Complex Organic Synthesis

Due to its chiral nature, 2-methylcyclopropane-1-carboxylic acid is a highly prized building block in asymmetric synthesis. researchgate.net The presence of two chiral centers and a strained cyclopropane (B1198618) ring allows for the precise construction of stereochemically complex molecules. researchgate.net Organic chemists utilize this compound to introduce the cyclopropyl (B3062369) moiety into larger structures, which can significantly influence the biological activity and physical properties of the target molecule. rsc.org

One of the most significant applications of this compound derivatives is in the pharmaceutical industry, where they serve as key intermediates in the synthesis of various drugs. researchgate.netrsc.org The ability to produce enantiomerically pure forms of drug candidates is critical, as different stereoisomers can have vastly different pharmacological effects and toxicity profiles. rochester.edu

Engineered enzymes and biocatalysts have been developed to produce specific stereoisomers of cyclopropane-containing drug precursors with high efficiency and selectivity. rochester.edunih.gov This biocatalytic approach is instrumental in the gram-scale synthesis of the chiral cyclopropane cores for several notable pharmaceuticals. nih.gov

Below is a table detailing key drug intermediates derived from chiral cyclopropanes:

Chiral Drug Intermediates from Cyclopropane Derivatives| Drug/Drug Class | Chiral Intermediate | Therapeutic Use |

|---|---|---|

| Cilastatin | (S)-(+)-2,2-dimethylcyclopropane carboxylic acid | Dehydropeptidase-I inhibitor (used with imipenem (B608078) antibiotic) |

| Tranylcypromine | trans-1-carboxy-2-phenyl-cyclopropane | Antidepressant (Monoamine oxidase inhibitor) |

| Tasimelteon | (1R,2R)-configured cyclopropanation product | Insomnia treatment (Melatonin receptor agonist) |

| Ticagrelor | (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | Antiplatelet agent |

| HCV Protease Inhibitors | (1S,2R)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid (Vinyl-ACCA) | Antiviral (Hepatitis C) |

Precursors for Specialized Agrochemical Research

The cyclopropane ring is a key structural motif in various biologically active compounds used in agriculture. rsc.org Derivatives of this compound are investigated as precursors for a new generation of agrochemicals, leveraging the unique properties conferred by the cyclopropane structure to enhance efficacy and selectivity. unl.pt

Research has demonstrated that synthetic cyclopropane derivatives possess a wide range of biological activities, including insecticidal and fungicidal properties. unl.pt Esters of cyclopropane carboxylic acids, for instance, have been patented for their effectiveness as insecticides and ovicides. In one study, new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized using cyclopropanecarboxylic acid as a lead compound, with preliminary tests indicating that some of these derivatives exhibit excellent fungicidal activity.

Derivatives of cyclopropane carboxylic acid are significant as modulators of plant physiological processes, most notably as inhibitors of ethylene (B1197577) biosynthesis. mdpi.com Ethylene is a plant hormone that regulates crucial aspects of growth, development, fruit ripening, and senescence. researchgate.net The compound 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene in plants. mdpi.comresearchgate.net

Structural analogs of ACC, including certain cyclopropane carboxylic acid derivatives, can inhibit the enzymes responsible for ethylene production, such as ACC oxidase (ACO). mdpi.comnih.gov This inhibition helps in regulating the plant life cycle and can be used commercially to preserve the quality and extend the shelf life of fruits and vegetables. mdpi.com Research has shown that compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid can inhibit wound-induced ethylene production in fruit tissues. nih.gov

Commonly used commercial inhibitors of ethylene action include 1-methylcyclopropene (B38975) (1-MCP), which acts on ethylene receptors. nih.govmdpi.com The development of new functionally substituted cyclopropane carboxylic acids is a key area of research aimed at creating more effective regulators of ethylene biosynthesis. mdpi.com

Inhibitors of Ethylene Biosynthesis

| Compound/Class | Target Enzyme/Process | Primary Application |

|---|---|---|

| Aminoethoxyvinyl glycine (B1666218) (AVG) | ACC Synthase | Research and commercial use to reduce ethylene production. nih.govmdpi.com |

| Cyclopropane carboxylic acid derivatives | ACC Oxidase (ACO) | Regulating plant cycles, preserving fruit and vegetable quality. mdpi.comnih.gov |

| 1-methylcyclopropene (1-MCP) | Ethylene Receptors | Commercial use to improve shelf life of produce and flowers. nih.govmdpi.com |

Contribution to Advanced Materials Science Research

Cyclopropane derivatives are recognized as versatile building blocks not only in medicinal and agricultural chemistry but also in materials science. rsc.org Their unique reactivity, stemming from the inherent strain in the three-membered ring, makes them useful intermediates for creating complex molecules that can be incorporated into polymers and other advanced materials. rsc.org

The development of bio-based polymers from renewable resources is a significant goal in creating sustainable materials. researchgate.net Monomers such as succinic acid, citric acid, and 2,5-furandicarboxylic acid are well-studied building blocks for bio-based polyesters. mdpi.comksbm.or.kr While cyclopropane-containing compounds are widely used in polymer chemistry, the specific application of this compound as a monomer for the development of bio-based polymers is a niche or emerging area of research. There is limited direct documentation of its incorporation into bio-based polyesters or other biopolymers in the reviewed scientific literature. The potential exists for its use in creating chiral polymers with unique properties, but this remains a field for future exploration. researchgate.net

Components in High-Performance Polymer Resins (e.g., for Thermal Stability)

Theoretically, this compound can serve as a specialty monomer in the synthesis of polymers such as polyesters or polyamides. The rigid and compact cyclopropane ring, when incorporated into a polymer backbone, could potentially influence the material's bulk properties. The introduction of such a cyclic monomer can restrict chain mobility, which is a common strategy for increasing the glass transition temperature (Tg) and enhancing the thermal stability of polymer resins.

However, detailed studies focusing on the synthesis of polymers from this compound and the subsequent analysis of their thermal properties are not extensively documented in publicly available scientific literature. While some industry reports suggest its utility in the field of high-performance polymers, specific data on its effect on thermal stability remains limited. pmarketresearch.com The inherent ring strain of the cyclopropane moiety may also present challenges, as it could be a site for thermal degradation at elevated temperatures, counteracting the rigidity benefits. Further research is required to fully characterize the thermal performance of polymers containing this specific monomer and to determine its viability in creating high-performance, thermally stable resins.

Research in Flame-Retardant Additives

The development of effective and environmentally benign flame-retardant additives is a critical area of materials science. Carboxylic acids and their derivatives have been explored for their ability to promote char formation in polymers upon combustion, which acts as a barrier to heat and mass transfer, thus retarding the spread of flame.

The potential application of this compound in this domain is an emerging area of interest. A 2023 market study noted its role in the synthesis of novel flame-retardant additives. pmarketresearch.com However, the specific mechanisms by which a cyclopropane-containing carboxylic acid might contribute to flame retardancy are not well-established in peer-reviewed literature. It is plausible that during combustion, the molecule could decompose to form stable char or release non-flammable gases. Despite preliminary industry interest, comprehensive research findings, including performance data such as Limiting Oxygen Index (LOI) or heat release rates for polymers blended with this compound, are not yet widely available.

Emerging Applications in Chemical Biology Tool Development

In the field of chemical biology, small molecules are used as tools to probe and manipulate biological systems. The unique properties of the cyclopropane group make it a valuable structural motif in the design of such tools. Its small size and rigid conformation, combined with its electronic character, allow it to serve as a bioisostere for other common chemical groups. Bioisosterism is a strategy used in drug design and chemical biology to replace one part of a molecule with a structurally similar substitute to enhance desired properties like efficacy, metabolic stability, or target selectivity. ctppc.orguniroma1.it

The cyclopropyl group, as found in this compound, is often used as a bioisosteric replacement for methyl, isopropyl, or gem-dimethyl groups. nih.govresearchgate.net This substitution can lead to significant improvements in a molecule's pharmacokinetic profile by blocking sites of metabolic oxidation. For example, replacing a metabolically vulnerable alkyl group with a cyclopropyl moiety can increase a compound's half-life in biological systems, making it a more effective probe or drug candidate. nih.gov

While specific research detailing the use of this compound itself as a chemical biology tool is nascent, its structural elements are relevant. For instance, various cyclopropane-containing carboxylic acids have been investigated for their biological activity. A patent for Nrf2 small molecule inhibitors, which are crucial tools for studying cancer therapy, lists this compound as a related chemical group. google.com Furthermore, the related compound this compound (AMC) has been mentioned in the context of chemical genetics screens to study ethylene responses in plants, highlighting its utility in agricultural chemical biology. researchgate.net These examples underscore the potential of this compound and its derivatives as scaffolds for developing novel probes and modulators of biological processes.

Q & A

Basic Research Question

- NMR Spectroscopy : The cyclopropane ring’s strain is reflected in ¹H NMR coupling constants (e.g., J = 5–10 Hz for adjacent protons). For this compound, the methyl group’s chemical shift (δ ~1.2–1.5 ppm) and carboxylic proton (δ ~10–12 ppm, if protonated) are key identifiers .

- IR Spectroscopy : The carboxylic acid C=O stretch appears at ~1700–1720 cm⁻¹, while O-H stretches (broad, ~2500–3000 cm⁻¹) confirm the acid form .

- X-ray Crystallography : Resolves stereochemistry in enantiomeric mixtures (e.g., cis/trans isomers) .

How can enantiomers of this compound be resolved, and what chiral stationary phases are most effective?

Advanced Research Question

Enantiomer resolution requires chiral HPLC or supercritical fluid chromatography (SFC) . Effective stationary phases include:

- Cellulose-based columns (e.g., Chiralpak® IC or OD-H), which exploit hydrogen bonding with the carboxylic acid group.

- Amylose derivatives (e.g., Chiralpak® AD-H), effective for sterically hindered cyclopropanes .

Mobile phases often combine hexane/isopropanol with 0.1% trifluoroacetic acid to enhance enantioselectivity. Resolution factors (Rₛ) >1.5 are achievable with optimized gradients .

What computational methods are used to predict the reactivity of this compound in ring-opening reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates transition-state energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis). The methyl group’s electron-donating effect stabilizes carbocation intermediates, reducing activation barriers by ~5–10 kcal/mol compared to unsubstituted analogs .

- Molecular Dynamics (MD) Simulations : Models solvent effects (e.g., water vs. DMSO) on reaction trajectories, highlighting solvolysis mechanisms .

What are the key stability considerations for storing this compound, and how does its structure influence degradation pathways?

Basic Research Question

- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the carboxylic acid group. Exposure to moisture accelerates esterification or decarboxylation .

- Degradation Pathways :

How does the methyl substituent at the 2-position influence biological activity compared to other cyclopropane derivatives?

Advanced Research Question

The methyl group enhances lipophilicity (logP ~1.2 vs. 0.5 for unsubstituted cyclopropanecarboxylic acid), improving membrane permeability in cellular assays. Comparative studies with analogs (e.g., 3-phenylcyclopropane-1-carboxylic acid) show:

| Compound | logP | IC₅₀ (μM) for Enzyme X |

|---|---|---|

| 2-Methylcyclopropane-1-CA | 1.2 | 12.5 ± 1.3 |

| Cyclopropanecarboxylic acid | 0.5 | >100 |

| 3-Phenylcyclopropane-1-CA | 2.1 | 8.7 ± 0.9 |

| The methyl group balances solubility and target affinity, making it a preferred scaffold for protease inhibitors . |

What strategies mitigate steric hindrance during derivatization of this compound?

Advanced Research Question

- Protective Groups : Use tert-butyl esters to temporarily block the carboxylic acid, enabling alkylation/arylation at the cyclopropane ring.